Home > Products > Screening Compounds P134774 > 2-Phenyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-OL
2-Phenyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-OL - 87753-08-0

2-Phenyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-OL

Catalog Number: EVT-2507914
CAS Number: 87753-08-0
Molecular Formula: C13H12N2O
Molecular Weight: 212.252
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-(3,5-Dimethylphenyl)-6,7-dihydro-5H-cyclopenta[e][1,3]oxazine-2,4-dione

Compound Description: This compound serves as a precursor in one of the multiple synthetic pathways used to obtain novel annelated analogs of 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (emivirine), a potent HIV-1 reverse transcriptase inhibitor []. These analogs were designed to mimic the conformationally restricted structure of emivirine.

1-Benzyl-5-methyl-7-phenyl-2-thioxo-1,2,3,5,6,7- hexahydrocyclopentapyrimidin-4-one

Compound Description: This compound serves as a key intermediate in the synthesis of annelated emivirine analogs, specifically those aiming to explore the 1,5,6,7-tetrahydrocyclopentapyrimidine-2,4-dione scaffold for antiviral activity [].

5,5-Dimethyl-8-phenyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione

Compound Description: This compound represents an alternative scaffold explored in the search for emivirine analogs []. Although it deviates from the cyclopentapyrimidine core, it maintains the overall arrangement of the pharmacophoric elements found in emivirine.

1,3-Bis(benzyloxymethyl)-5-methyl-7-phenyl-1,5,6,7-tetrahydrocyclopentapyrimidine-2,4-dione

Compound Description: This compound represents another annelated emivirine analog synthesized through a radical-mediated cyclization approach []. The benzyloxymethyl protecting groups on the nitrogen atoms can be further manipulated to introduce other substituents.

3,5,6,7-Tertrahydro-4H-cyclopenta thieno[2,3-d]pyrimidine-4(3H)-one

Compound Description: This compound is a key intermediate in the synthesis of thienopyrimidine derivatives explored for their potential anticancer activity []. It provides a scaffold for introducing various substituents at the 4-position.

4-Chloro-3,5,6,7-tetrahydro-4H-Cyclopenta thieno[2,3-d]pyrimidine

Compound Description: This compound is a reactive intermediate derived from 3,5,6,7-Tertrahydro-4H-cyclopenta thieno[2,3-d]pyrimidine-4(3H)-one, primarily used to introduce the 4-aminoacetophenone moiety [].

1-[4-(3,5,6,7-Tetrahydro-4H-cyclopenta-thieno[2,3-d]pyrimidine-ylamino)phenyl]ethanone

Compound Description: This compound serves as a versatile intermediate for generating diverse thienopyrimidine derivatives by reacting its ketone functionality with different substituted aldehydes [].

3-(4-Oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanoic acid

Compound Description: This compound was identified as an inhibitor of Pseudomonas aeruginosa Exotoxin-S ADP-ribosyltransferase activity, with activity in the micromolar range []. This finding suggests its potential as a lead compound for developing novel anti-Pseudomonas therapeutics.

2-Aryloxy-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ones

Compound Description: This group of compounds represents a series of derivatives synthesized to explore the impact of various aryloxy substituents at the 2-position on bacteriostatic activity [].

Source and Classification

The compound is derived from the cyclopenta[D]pyrimidine family, which includes various derivatives that have been synthesized for their potential pharmacological properties. Its classification as a pyrimidine derivative places it in a group of compounds that are frequently investigated for their roles in drug development, particularly in anticancer therapies and other therapeutic areas.

Synthesis Analysis

The synthesis of 2-Phenyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-OL has been achieved through several chemical methodologies. Notably, one effective method involves the cyclocondensation of 2-amino-4-phenylpyrimidine derivatives with cyclopentenone precursors.

Key Synthesis Methods:

  1. Cyclocondensation Reactions: This method utilizes 2-amino-4-phenylpyrimidines and appropriate cyclopentenone substrates under acidic or basic conditions to yield the desired cyclopentapyrimidine structure.
  2. Oxidative Reactions: The use of manganese(II) triflate as a catalyst has been reported to facilitate the oxidation of suitable precursors to form dihydro derivatives, which can subsequently be converted into the target compound through additional functionalization steps .

Technical Parameters:

  • Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures to enhance yields.
  • Solvents: Common solvents include ethanol and acetic acid, which provide an environment conducive to the reaction mechanisms involved.
Molecular Structure Analysis

The molecular structure of 2-Phenyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-OL can be characterized by its unique fused ring system. The compound features:

  • Molecular Formula: C12_{12}H12_{12}N2_{2}O
  • Molecular Weight: Approximately 200.24 g/mol
  • Structural Features: The structure consists of a pyrimidine ring fused to a cyclopentane moiety with a phenyl substituent at the second position.

Structural Analysis Techniques:

  1. Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides insights into the hydrogen and carbon environments within the molecule.
  2. X-ray Crystallography: This technique can elucidate the three-dimensional arrangement of atoms within the crystalline form of the compound.
Chemical Reactions Analysis

2-Phenyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-OL participates in various chemical reactions typical for pyrimidine derivatives:

Key Reactions:

  1. Substitution Reactions: The hydroxyl group at position 4 can undergo substitution with various electrophiles, leading to diverse derivatives.
  2. Oxidation Reactions: The compound can be oxidized to yield more complex structures or functional groups that enhance its biological activity.
  3. Condensation Reactions: It can react with aldehydes or ketones to form imines or other derivatives.

Technical Parameters:

Reactions typically require specific conditions such as controlled temperature and pH to optimize yield and selectivity.

Mechanism of Action

The mechanism of action for 2-Phenyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-OL is primarily associated with its interaction with biological targets involved in cell proliferation:

Target Interaction:

  1. Cyclin-dependent Kinases (CDKs): The compound has shown potential as an inhibitor of CDKs, which play crucial roles in regulating the cell cycle.

Mode of Action:

The inhibition of CDKs leads to cell cycle arrest, particularly affecting the transition from G1 to S phase, thereby exhibiting potential anticancer properties.

Biochemical Pathways:

Inhibition of CDKs disrupts microtubule dynamics and cell division processes, making it a candidate for further development in cancer therapeutics .

Physical and Chemical Properties Analysis

2-Phenyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-OL exhibits several notable physical and chemical properties:

Key Properties:

  1. Solubility: The compound is moderately soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.
  2. Melting Point: Specific melting point data can vary based on purity but generally falls within a range typical for similar compounds.
  3. Stability: The compound exhibits reasonable thermal stability under standard laboratory conditions.

Analytical Techniques:

Properties are often confirmed through techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Applications

The scientific applications of 2-Phenyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-OL are diverse and promising:

  1. Anticancer Research: Due to its inhibitory effects on cell cycle regulators like CDKs, it is being explored as a potential anticancer agent.
  2. Pharmaceutical Development: Its unique structure allows for modifications that could lead to new drug candidates targeting various diseases.
  3. Biochemical Studies: The compound serves as a tool in studying enzyme interactions and cellular processes related to proliferation and apoptosis.
Introduction to 2-Phenyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-OL in Heterocyclic Chemistry

Structural Classification Within Pyrimidine and Fused Cyclopentane Systems

2-Phenyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol represents a privileged scaffold in heterocyclic chemistry, characterized by a pyrimidine ring fused to a cyclopentane moiety with a pendant phenyl group at the C2 position. Its core structure consists of a six-membered pyrimidine ring sharing two adjacent atoms with a five-membered carbocyclic ring, forming a rigid [6-5] fused bicyclic system. This cyclopenta[d]pyrimidine framework imposes significant stereoelectronic constraints that differentiate it from simpler pyrimidine derivatives or unfused bicyclic systems. The fusion at the d-face creates a partially saturated structure where positions 5,6,7 reside in the alicyclic component (5H,6H,7H designation), conferring non-planarity that influences both physicochemical properties and intermolecular interactions [9].

The pyrimidine ring typically adopts aromatic character, stabilized by resonance delocalization of π-electrons, though this aromaticity is perturbed by the fused cyclopentane ring and the presence of the 4-ol substituent. Tautomerism is a critical feature at position 4, where the hydroxyl group can exist in equilibrium with a carbonyl form (4-oxo tautomer), effectively behaving as a lactam. This tautomeric equilibrium significantly impacts hydrogen-bonding capacity, dipole moment (estimated at ~4.5 Debye), and molecular recognition properties. X-ray crystallographic studies of related cyclopenta[d]pyrimidin-4-ones confirm a nearly coplanar arrangement between the pyrimidinone ring and pendant phenyl substituents, while the cyclopentane ring adopts an envelope conformation [5] [9].

Table 1: Characteristic Structural Features of Cyclopenta[d]pyrimidine Derivatives

Structural ElementDescriptionImpact on Properties
Fused [6-5] SystemPyrimidine fused to cyclopentane at bonds d,eEnhanced rigidity compared to monocyclic systems; altered electron distribution
4-Hydroxy/Oxo TautomerTautomeric equilibrium between 4-ol and 4-oxo formsDictates H-bonding capacity (donor/acceptor); influences acidity (pKa ~8.5) and solubility
C2 SubstitutionPhenyl group in title compoundEnhances π-π stacking capability; modulates electron density in pyrimidine ring
Cyclopentane SaturationNon-aromatic 5,6,7-hydrogen atomsIntroduces puckered conformation; reduces planarity and increases 3D character
N1/N3 PositionsPyrimidine nitrogen atomsBasic sites (pKa N1 ~3.5); participate in coordination chemistry and salt formation

Synthetic routes to this scaffold typically involve cyclocondensation strategies. One common approach utilizes the reaction of substituted cyclopentanones with phenylguanidine derivatives under acidic conditions, where the enolizable ketone engages in cyclization with the guanidine. Alternatively, Knorr-type pyrimidine syntheses employing β-keto esters or malonates with amidines provide access to the heterocyclic core. Advanced methodologies include transition metal-catalyzed cyclizations, such as palladium-catalyzed intramolecular arylation, to construct the fused system efficiently. Post-functionalization at C2, C4, or the cyclopentane ring is achievable through halogenation, cross-coupling reactions, or nucleophilic substitutions [9] [10]. The methylthio derivative (6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol) serves as a versatile intermediate, where the methylthio group undergoes facile nucleophilic displacement with amines or alkoxides to generate diverse C2-substituted analogs .

Role as a Scaffold in Medicinal Chemistry and Drug Design

The 2-phenylcyclopenta[d]pyrimidin-4-ol scaffold has emerged as a pharmacologically privileged structure, particularly in anticancer drug discovery. Its significance stems from an optimal three-dimensional architecture that enables high-affinity interactions with biological targets, combined with favorable physicochemical properties that enhance drug-likeness. The scaffold typically exhibits moderate molecular weight (~240-280 g/mol for common derivatives), calculated log P values around 2.5-3.5, and sufficient aqueous solubility (often >20 μg/mL) for bioavailability, attributable to the hydrogen-bonding capacity of the pyrimidinone moiety [5] [8]. These characteristics align well with Lipinski's rule of five parameters, making derivatives promising candidates for oral administration.

Structurally, the molecule presents multiple vectors for rational drug design: The C2 phenyl group can be substituted with diverse pharmacophores (e.g., methoxy, fluoro, amino) to modulate electronic properties and target affinity; the N1 and N3 positions allow alkylation to enhance solubility via salt formation; the 4-oxo group serves as a hydrogen-bond acceptor; and the cyclopentane ring can undergo functionalization (e.g., methylation, halogenation) to explore steric complementarity in binding pockets [5] [8]. These features have been exploited to develop potent inhibitors targeting tubulin polymerization, kinases, and other oncology-relevant targets.

Table 2: Biological Activities of Selected Cyclopenta[d]pyrimidine Derivatives

Derivative StructureTarget/MechanismPotency (IC50)Key Advantages
N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chlorideTubulin polymerization inhibitor (colchicine site)17.0 ± 0.7 nM (MDA-435 cells)Overcomes P-glycoprotein and βIII-tubulin resistance; water-soluble
Compound 30·HCl (6,7-dihydro-N,2-dimethyl-N-(4-methoxyphenyl)-5H-cyclopenta[d]pyrimidin-4-amine hydrochloride)Tubulin polymerization inhibitor7.0 ± 0.7 nM (MDA-435 cells)7-fold more potent than parent; active against triple-negative breast cancer xenografts
Pyrimidine dihydroquinoxalinone derivatives (e.g., 12k)Tubulin polymerization inhibitor0.2 nM (tubulin polymerization)High potency against taxane-resistant lines (PC-3/TxR); long half-life (>300 min)
2-(methylthio)-5H,6H,7H-cyclopenta[d]pyrimidin-4-olSynthetic intermediateN/AVersatile precursor for nucleophilic displacement at C2

The most significant application lies in antimitotic agents targeting the colchicine binding site of tubulin. Research demonstrates that appropriately substituted derivatives, particularly those featuring a 4-methoxyaniline at N3 and methyl at N1, exhibit low nanomolar inhibition of tubulin polymerization (EC50 = 25.9 nM for compound 30·HCl). X-ray crystallography confirms that these compounds bind at the interface of α/β-tubulin heterodimers, with the pyrimidine nitrogen atoms forming critical hydrogen bonds with β-tubulin residues (e.g., Asn258, Lys254), while the 2-phenyl group occupies a hydrophobic pocket. The fused cyclopentane ring provides optimal curvature to complement the binding site topography, enhancing affinity over simpler pyrimidine scaffolds [5].

Importantly, cyclopenta[d]pyrimidines demonstrate efficacy against multidrug-resistant cancers. Unlike taxanes and vinca alkaloids, these compounds are poor substrates for P-glycoprotein (Pgp) efflux pumps and retain potency in cell lines overexpressing βIII-tubulin isotype – two major resistance mechanisms for existing microtubule-targeting agents. For instance, compound 30·HCl exhibited uniform nanomolar cytotoxicity across sensitive and resistant lines (e.g., Pgp-overexpressing MES-SA/Dx5 and βIII-tubulin-rich NCI/ADR-Res), with resistance indices <2, compared to >100-fold resistance observed for paclitaxel [5]. Similarly, the pyrimidine dihydroquinoxalinone derivative 12k showed significant tumor growth inhibition (2.5 mg/kg, i.v., twice weekly) in a highly taxane-resistant prostate cancer xenograft model (PC-3/TxR), attributed to its sustained exposure (t1/2 >300 min in liver microsomes) and ability to evade common resistance pathways [2].

Beyond tubulin targeting, molecular modeling studies suggest potential for kinase inhibition. The planar pyrimidinone moiety can mimic adenine's hydrogen-bonding pattern in ATP-binding pockets, while the hydrophobic cyclopentane and phenyl groups extend into allosteric regions. This versatility, combined with demonstrated in vivo efficacy against resistant malignancies and favorable pharmacokinetic profiles, solidifies the 2-phenylcyclopenta[d]pyrimidin-4-ol scaffold as a compelling template for next-generation anticancer agents addressing unmet needs in drug resistance [2] [5] [7].

Properties

CAS Number

87753-08-0

Product Name

2-Phenyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-OL

IUPAC Name

2-phenyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

Molecular Formula

C13H12N2O

Molecular Weight

212.252

InChI

InChI=1S/C13H12N2O/c16-13-10-7-4-8-11(10)14-12(15-13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,15,16)

InChI Key

AGQQOLIHSSZYLE-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)N=C(NC2=O)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.